molecular formula C8H6ClFN2 B2480757 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine CAS No. 2551120-32-0

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B2480757
CAS No.: 2551120-32-0
M. Wt: 184.6
InChI Key: ZFCANFFVOGOJLL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chloromethyl group at the 2-position and a fluorine atom at the 4-position

Biochemical Analysis

Biochemical Properties

It’s structurally similar to 2-Chloromethylpyridine, which is known to be an alkylating agent . Alkylating agents can interact with enzymes, proteins, and other biomolecules by transferring alkyl groups to these molecules. This can alter the function of these biomolecules and influence biochemical reactions .

Molecular Mechanism

Based on its structural similarity to 2-Chloromethylpyridine, it may exert its effects at the molecular level through alkylating reactions . Alkylation can lead to changes in gene expression and enzyme activity by modifying the structure of DNA, RNA, and proteins .

Temporal Effects in Laboratory Settings

It’s structurally similar to 2-Chloromethylpyridine, which is chemically stable under standard ambient conditions . This suggests that 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Similar compounds, such as pyridines, are involved in various metabolic pathways . These pathways may involve interactions with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the pyrazole ring can be formed via cyclization reactions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylation reactions. This often involves the use of reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.

    Cyclization Reactions: The pyrazolo[1,5-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines can be used in the presence of solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups such as azides, thiocyanates, amines, alcohols, and ketones.

Scientific Research Applications

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique optical, electronic, or mechanical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: This compound has a similar chloromethyl group but lacks the pyrazolo[1,5-a]pyridine core and fluorine atom.

    4-Fluoropyridine: This compound contains a fluorine atom at the 4-position but lacks the pyrazolo[1,5-a]pyridine core and chloromethyl group.

    Imidazo[1,5-a]pyridine Derivatives: These compounds have a similar fused bicyclic structure but differ in the specific substituents and their positions.

Uniqueness

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine is unique due to the combination of its pyrazolo[1,5-a]pyridine core, chloromethyl group, and fluorine atom. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-5-6-4-8-7(10)2-1-3-12(8)11-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCANFFVOGOJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CCl)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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